1-(3-Methylbenzyl)piperazine-d8
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Overview
Description
1-(3-Methylbenzyl)piperazine-d8 is a deuterated derivative of 1-(3-Methylbenzyl)piperazine. It is a benzyl and benzyl piperazine derivative, often used as a reference material in forensic laboratories. The compound has a molecular formula of C12H10D8N2 and a molecular weight of 198.33 . The deuterium labeling makes it particularly useful in various research applications, including proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)piperazine-d8 typically involves the deuteration of 1-(3-Methylbenzyl)piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-Methylbenzyl)piperazine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Investigated for its potential pharmacological properties and effects on the central and autonomic nervous systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)piperazine-d8 involves its interaction with various molecular targets and pathways. The compound affects the central and autonomic nervous systems, influencing neurotransmitter release and receptor activity. It can modulate blood pressure and smooth muscle function through its interaction with specific receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylbenzyl)piperazine
- 1-(4-Methylbenzyl)piperazine
- 1-(2-Methylbenzyl)piperazine
- 1-(3-Methylphenyl)piperazine
Uniqueness
1-(3-Methylbenzyl)piperazine-d8 is unique due to its deuterium labeling, which enhances its utility in research applications. The deuterium atoms provide distinct advantages in NMR and mass spectrometry studies, allowing for more precise and accurate measurements. This makes it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3/i5D2,6D2,7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOTZPEMDQENX-YEBVBAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC(=C2)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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